molecular formula C4H4BrNO2 B15200251 5-Bromo-3-isoxazolemethanol CAS No. 1446408-51-0

5-Bromo-3-isoxazolemethanol

Katalognummer: B15200251
CAS-Nummer: 1446408-51-0
Molekulargewicht: 177.98 g/mol
InChI-Schlüssel: MEVWPRDNLPDOEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-isoxazolemethanol is a chemical compound with the molecular formula C4H4BrNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 3-position makes this compound unique and of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isoxazolemethanol typically involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3. This method allows for the selective formation of substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-isoxazolemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 5-Bromo-3-isoxazolecarboxylic acid.

    Reduction: 3-Isoxazolemethanol.

    Substitution: 5-Amino-3-isoxazolemethanol or 5-Thio-3-isoxazolemethanol.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-isoxazolemethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-isoxazolemethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in pancreatic ductal adenocarcinoma (PDAC) cells . This inhibition disrupts the glycolytic pathway, leading to reduced energy production and cell viability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Isoxazolemethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-isoxazolemethanol: The position of the hydroxymethyl group differs, affecting its reactivity and biological activity.

    5-Bromo-4-isoxazolemethanol: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

5-Bromo-3-isoxazolemethanol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

1446408-51-0

Molekularformel

C4H4BrNO2

Molekulargewicht

177.98 g/mol

IUPAC-Name

(5-bromo-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)6-8-4/h1,7H,2H2

InChI-Schlüssel

MEVWPRDNLPDOEA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(ON=C1CO)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.